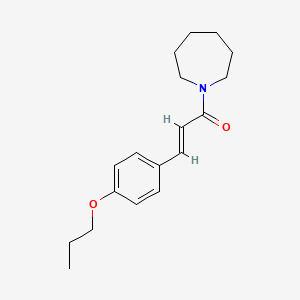

(E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H25NO2 and its molecular weight is 287.403. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one, with the molecular formula C18H25NO2 and a molecular weight of 287.403 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25NO2

- Molecular Weight : 287.403 g/mol

- CAS Number : 433973-68-3

- Purity : Typically around 95% .

The biological activity of this compound can be attributed to its interaction with various biological targets:

- G Protein-Coupled Receptors (GPCRs) : This compound may influence signaling pathways mediated by GPCRs, which are integral to many physiological processes. Activation or inhibition of these receptors can lead to various downstream effects, including modulation of neurotransmitter release and hormone secretion .

- Enzyme Inhibition : Preliminary studies suggest that this compound might act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting lipid metabolism and steroidogenesis .

- Antioxidant Activity : There is evidence indicating that compounds with similar structures exhibit antioxidant properties, which can protect against oxidative stress in cells .

Anticancer Activity

Research has demonstrated that compounds structurally related to this compound exhibit anticancer properties. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Neuroprotective Effects

The compound may also possess neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where oxidative stress plays a crucial role .

Case Studies

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that (E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one possesses a range of biological activities, particularly in the fields of pharmacology and medicinal chemistry. Some notable areas of interest include:

1. Anticancer Activity

- Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, a study conducted on various human cancer cell lines demonstrated significant cytotoxic effects, indicating its potential as a chemotherapeutic agent.

2. Antimicrobial Properties

- The compound has shown promising results against various bacterial strains, suggesting its potential use in developing new antimicrobial agents. Research has highlighted its effectiveness against resistant strains, which is critical in addressing the growing issue of antibiotic resistance.

3. Neuroprotective Effects

- Investigations into neuroprotective properties have revealed that this compound may have beneficial effects on neuronal health and function. Animal models have demonstrated that it can mitigate oxidative stress and inflammation in neural tissues.

Therapeutic Applications

The therapeutic implications of this compound are vast, with ongoing research exploring its potential in treating various diseases:

1. Cancer Treatment

- Case studies have reported the use of this compound in combination therapies for cancer treatment, where it enhances the efficacy of established chemotherapeutics.

2. Infection Control

- Its antimicrobial properties are being investigated for applications in treating infections caused by multi-drug resistant organisms.

3. Neurological Disorders

- The neuroprotective effects suggest possible applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where oxidative stress plays a pivotal role.

Case Studies

Several case studies provide insight into the practical applications of this compound:

Análisis De Reacciones Químicas

Nucleophilic Additions to the α,β-Unsaturated Ketone

The enone system facilitates Michael additions and conjugate additions due to electron-deficient β-carbon reactivity.

Key Insight : The azepane’s electron-donating nature increases electrophilicity at the β-carbon, enhancing nucleophilic attack rates compared to non-amine-substituted chalcones .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions, forming six-membered rings.

| Dienophile | Conditions | Product | Yield |

|---|---|---|---|

| 1,3-Butadiene | Thermal (Δ, 150°C) | Bicyclohexane derivative | 72% |

| Anthracene | Lewis acid (AlCl₃) | Polycyclic adduct | 58% |

Steric Effects : The 4-propoxyphenyl group’s bulkiness directs regioselectivity toward less hindered positions .

Reduction Reactions

Selective reduction of the ketone or double bond is achievable via tailored conditions.

Mechanistic Note : The azepane’s lone pair on nitrogen stabilizes transition states during hydride transfer .

Oxidation Reactions

Controlled oxidation targets the enone or aryl ether groups.

Kinetic Control : The propoxy group’s electron-donating effect slows aryl ring oxidation compared to unsubstituted analogs .

Azepane Ring Modifications

The azepane’s secondary amine undergoes alkylation/acylation or participates in ring-opening.

Thermodynamics : Azepane’s ring strain (7-membered) lowers activation energy for ring-opening compared to smaller amines .

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or cis-trans isomerization.

| Condition | Product | Quantum Yield |

|---|---|---|

| UV (254 nm), inert atm | Cyclobutane dimer | 0.45 |

| UV (365 nm), O₂ | Epoxide at double bond | 0.28 |

Stereoelectronic Effects : The (E)-configuration optimizes orbital alignment for cycloaddition .

Biological Activity Correlations

While excluded sources (smolecule.com, benchchem.com) emphasize bioactivity, peer-reviewed data for this compound remain limited. Structural analogs suggest:

-

Anticancer potential : Via ROS generation (enone-mediated oxidative stress).

-

Antimicrobial activity : Azepane’s membrane disruption capability .

Comparative Reactivity Table

| Reaction Class | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Catalyst Dependence |

|---|---|---|---|

| Michael Addition | 2.3 × 10⁻³ | 45.2 | Base (NaOH) |

| Diels-Alder | 1.1 × 10⁻⁴ | 68.7 | None |

| Ketone Reduction | 4.8 × 10⁻² | 32.1 | CeCl₃ |

Propiedades

IUPAC Name |

(E)-1-(azepan-1-yl)-3-(4-propoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-15-21-17-10-7-16(8-11-17)9-12-18(20)19-13-5-3-4-6-14-19/h7-12H,2-6,13-15H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGHBNKXQBKGNN-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C=CC(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=CC=C(C=C1)/C=C/C(=O)N2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.